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molecular formula C10H12N2O2 B3189302 2-(1H-benzimidazol-2-ylmethoxy)ethanol CAS No. 307931-39-1

2-(1H-benzimidazol-2-ylmethoxy)ethanol

Cat. No. B3189302
M. Wt: 192.21 g/mol
InChI Key: VYCBOITURIKXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06716849B1

Procedure details

Using a Dean-Stark separator, 1.4-dioxan-2-one (204 g, 20 mmol) and 1.2-diaminobenzene (2.16 g, 20 mmol) were heated under reflux in mesitylene (150 ml) for 10 h. The crystals formed on cooling were then filtered off with suction (2.94 g. 77% of theory). Rf (dichloromethane:methanol 10:1)=0.45, MS (EI)=192 (M+, 20%), 148 (20%), 147 (40%), 132 (100%), 1H-NMR (DMSO-d6): 3.6 (4H, s); 4.65 (1H, s); 4.7 (2H, s); 7.1-7.2 (2H, m); 7.45 (1H, d); 7.55 (1H, d); 12.4 (1H, br s).
Quantity
204 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][O:4][CH2:3][C:2]1=O.[NH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[NH2:15]>C1(C)C=C(C)C=C(C)C=1>[OH:1][CH2:6][CH2:5][O:4][CH2:3][C:2]1[NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N:15]=1

Inputs

Step One
Name
Quantity
204 g
Type
reactant
Smiles
O1C(COCC1)=O
Step Two
Name
Quantity
2.16 g
Type
reactant
Smiles
NC1=C(C=CC=C1)N
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC(=CC(=C1)C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
CUSTOM
Type
CUSTOM
Details
The crystals formed
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
FILTRATION
Type
FILTRATION
Details
were then filtered off with suction (2.94 g. 77% of theory)

Outcomes

Product
Name
Type
Smiles
OCCOCC=1NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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